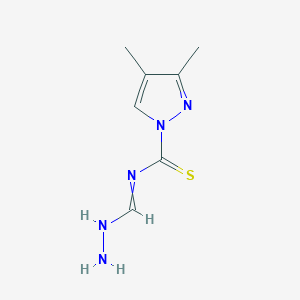![molecular formula C20H26N2+2 B12564482 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- CAS No. 143797-25-5](/img/structure/B12564482.png)
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms and phenylmethyl groups attached to the nitrogen atoms. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane with benzyl halides. The reaction typically involves the use of benzyl chloride or benzyl bromide in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反応の分析
Types of Reactions
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complexation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted quaternary ammonium salts.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
科学的研究の応用
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an additive in the formulation of specialty chemicals.
作用機序
The mechanism of action of 1,4-diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- involves its ability to act as a nucleophilic catalyst. The quaternary ammonium groups facilitate the formation of reactive intermediates, which then participate in various chemical transformations. The compound can also form complexes with metal ions, enhancing its catalytic activity in certain reactions .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar nucleophilic properties but without the phenylmethyl groups.
Triethylenediamine: A simpler diamine with similar nucleophilic properties but lacking the bicyclic structure.
Uniqueness
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)- is unique due to its quaternary ammonium structure and the presence of phenylmethyl groups. These features enhance its reactivity and make it a versatile reagent in various chemical reactions .
特性
CAS番号 |
143797-25-5 |
|---|---|
分子式 |
C20H26N2+2 |
分子量 |
294.4 g/mol |
IUPAC名 |
1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H26N2/c1-3-7-19(8-4-1)17-21-11-14-22(15-12-21,16-13-21)18-20-9-5-2-6-10-20/h1-10H,11-18H2/q+2 |
InChIキー |
QDBSMKFBIMHREN-UHFFFAOYSA-N |
正規SMILES |
C1C[N+]2(CC[N+]1(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
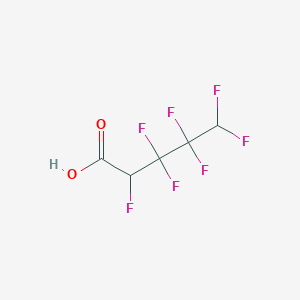
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
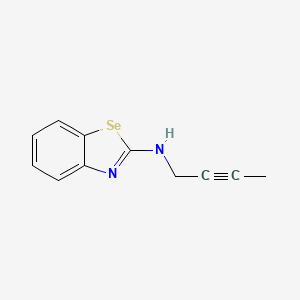
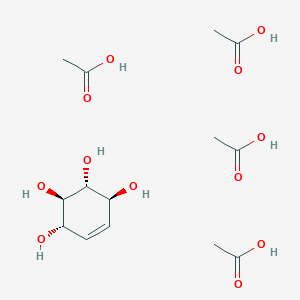
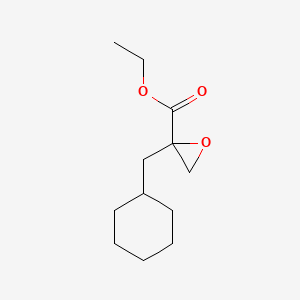
![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
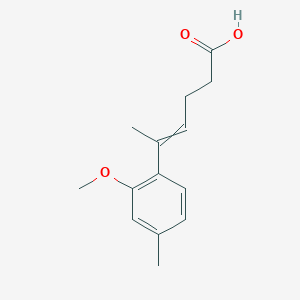
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
